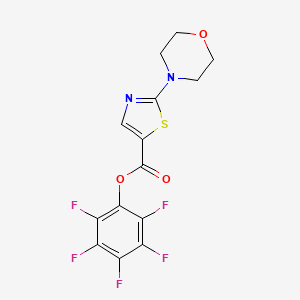

Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate

Description

BenchChem offers high-quality Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-yl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F5N2O3S/c15-7-8(16)10(18)12(11(19)9(7)17)24-13(22)6-5-20-14(25-6)21-1-3-23-4-2-21/h5H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWIQYGUHPHWEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(S2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F5N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60656426 |

Source

|

| Record name | Pentafluorophenyl 2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941716-88-7 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 2-(4-morpholinyl)-5-thiazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941716-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorophenyl 2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60656426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Biological Activity & Therapeutic Potential of 2-Morpholino-1,3-Thiazole Derivatives

Executive Summary

The 2-morpholino-1,3-thiazole scaffold represents a privileged structure in modern medicinal chemistry, distinguished by its biphasic solubility profile and versatile binding capabilities. This monograph analyzes the scaffold’s utility as a dual PI3K/mTOR inhibitor in oncology and its emerging role in antimicrobial therapeutics.

Unlike generic thiazoles, the incorporation of the morpholine ring at the C-2 position critically enhances pharmacokinetic properties, specifically aqueous solubility and metabolic stability, while acting as a hydrogen bond acceptor in the ATP-binding pockets of kinase domains. This guide synthesizes recent Structure-Activity Relationship (SAR) data, details self-validating synthetic protocols, and maps the molecular mechanisms driving its biological activity.

Structural Rationale & SAR Analysis

The efficacy of 2-morpholino-1,3-thiazole derivatives stems from the synergistic interaction between the heterocyclic core and its substituents.

The Pharmacophore Triad

-

The Morpholine Ring (C-2 Position):

-

Function: Acts as a solubility anchor and a hydrogen bond acceptor.

-

Mechanistic Insight: In kinase inhibition, the morpholine oxygen often forms a critical hydrogen bond with the hinge region amino acids (e.g., Val851 in PI3K

), mimicking the adenine ring of ATP.

-

-

The 1,3-Thiazole Core:

-

C-4/C-5 Substitution:

-

Function: Specificity determinants.[3] Bulky aryl groups at C-4 (e.g., 4-nitrophenyl, 2-ethoxyphenol) extend into the affinity pocket, determining selectivity between PI3K isoforms and mTOR.

-

Visualization: SAR Logic Map

The following diagram illustrates the functional dissection of the scaffold.

Figure 1: Structure-Activity Relationship (SAR) map highlighting the pharmacophoric contributions of the 2-morpholino-1,3-thiazole scaffold.[4][5][6][7]

Therapeutic Mechanisms: Oncology Focus

The primary application of this scaffold is the inhibition of the PI3K/Akt/mTOR signaling pathway , a cascade frequently hyperactivated in glioblastomas, breast cancer, and leukemia.

Mechanism of Action: Dual Inhibition

2-Morpholino-1,3-thiazole derivatives function as ATP-competitive inhibitors . By occupying the ATP-binding cleft of both PI3K (p110 subunit) and mTOR, they prevent the phosphorylation of PIP2 to PIP3. This blockade halts the recruitment of Akt to the membrane, effectively silencing downstream survival signaling.

-

Key Insight: Dual inhibition is superior to selective inhibition because it prevents the feedback loop activation of Akt that often occurs when mTORC1 is inhibited alone (via S6K1).

Visualization: Pathway Blockade

Figure 2: Mechanism of Action showing dual blockade of PI3K and mTOR nodes by 2-morpholino-thiazole derivatives.

Experimental Protocols

To ensure reproducibility and data integrity, the following protocols utilize self-validating checkpoints.

Synthesis: Hantzsch Thiazole Condensation

This is the industry-standard method for generating the scaffold.

Reagents:

-

1-Morpholino-3-phenylthiourea (Precursor A)

- -Haloketone (e.g., phenacyl bromide) (Precursor B)

-

Solvent: Ethanol or DMF[7]

-

Catalyst: Anhydrous Sodium Acetate (if needed)[6]

Protocol:

-

Stoichiometry: Dissolve 1.0 eq of Precursor A in absolute ethanol (0.1 M concentration).

-

Addition: Add 1.0 eq of Precursor B dropwise at room temperature.

-

Reflux: Heat to reflux for 4–6 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The disappearance of the thiourea spot indicates completion.

-

-

Workup: Cool the mixture. Pour into crushed ice/water.

-

Purification: Filter the precipitate. Recrystallize from ethanol/DMF.

-

Validation: Verify structure via

H-NMR (Look for thiazole proton singlet at

-

Biological Assay: ADP-Glo™ Kinase Assay (PI3K )

This luminescent assay quantifies kinase activity by measuring ADP generation, providing a direct correlation to inhibitor potency.

Protocol:

-

Preparation: Prepare 1x kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl

, 1 mM EGTA, 0.03% CHAPS). -

Enzyme Reaction:

-

Add 2

L of PI3K -

Add 2

L of the 2-morpholino-thiazole derivative (serially diluted in DMSO). -

Incubate for 10 min at 25°C (Thermodynamic equilibration).

-

-

Substrate Initiation: Add 1

L of ATP (10 -

Detection:

-

Add 5

L ADP-Glo™ Reagent (Depletes unconsumed ATP). Incubate 40 min. -

Add 10

L Kinase Detection Reagent (Converts ADP to ATP

-

-

Readout: Measure luminescence (RLU). Calculate IC

using a sigmoidal dose-response curve.

Data Summary: Potency Landscape

The following table summarizes the inhibitory constants (IC

| Compound ID | C-4 Substituent | PI3K | mTOR IC | Cell Line (MCF-7) GI |

| Ref (Control) | Wortmannin | 0.005 | N/A | 0.45 |

| 3b | 2-Ethoxyphenol | 0.086 | 0.221 | 1.2 |

| 3e | 3-Cl-4-NO | 0.112 | 0.450 | 2.1 |

| 12 | 4-Bromophenyl | 0.550 | >1.0 | 5.3 |

| SZ-C14 | Phenyl (unsubstituted) | 1.200 | >5.0 | >10 |

Analysis: Compound 3b demonstrates that electron-donating groups (ethoxy) and H-bond donors (phenol) on the C-4 aryl ring significantly enhance binding affinity compared to unsubstituted or electron-withdrawing variants [1].

Future Outlook & Optimization

The 2-morpholino-1,3-thiazole scaffold is currently in the "Lead Optimization" phase. Future development focuses on:

-

Selectivity Tuning: Modifying the morpholine ring (e.g., bridging) to differentiate between PI3K isoforms (

vs -

Metabolic Stability: Replacing the thiazole C-5 hydrogen with fluorine to block metabolic oxidation.

-

Hybrid Molecules: Conjugating the scaffold with coumarin or benzimidazole to target resistant bacterial strains (e.g., MRSA) [2].

References

-

Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PubMed Central. Available at: [Link]

-

Synthesis and Antimicrobial Activity of 2-Aminothiazole Derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis and Anticancer Activity. Bentham Science. Available at: [Link]

-

Biological Activities of Thiadiazole Derivatives: A Review. ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A-001: An In-Depth Guide to Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate

Abstract

Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate represents a confluence of two critical motifs in modern medicinal chemistry: the biologically active 2-aminothiazole scaffold and the highly efficient pentafluorophenyl (PFP) activated ester. While specific documentation on this exact molecule is sparse, its structure provides a clear roadmap to its synthesis, purpose, and application. This guide deconstructs the molecule to provide a foundational understanding of its components, outlines a robust synthetic strategy based on established chemical principles, and explores its potential applications in drug discovery as a powerful acylating agent for conjugating the bioactive 2-morpholinothiazole moiety to target molecules. This document serves as a technical resource for researchers and drug development professionals aiming to leverage similar chemical tools.

Introduction: Deconstructing the Target Molecule

The subject of this guide, Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate, is best understood by examining its two primary components. This analysis provides immediate insight into its function as a specialized chemical reagent.

-

The Bioactive Core: 2-Morpholino-1,3-thiazole-5-carboxylate The 2-aminothiazole ring is a privileged scaffold in drug development, forming the core of numerous approved drugs and clinical candidates.[1][2] This heterocyclic system is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] The substitution of a morpholine group at the 2-position creates a tertiary amine, a common feature in many pharmacologically active compounds that can influence solubility, cell permeability, and target engagement. Recent studies have highlighted the anticancer potential of various morpholinothiazole derivatives.[3][4] The carboxylate group at the 5-position serves as the essential chemical handle for further modification.

-

The Activating Group: Pentafluorophenyl (PFP) Ester The PFP ester is a highly reactive functional group used extensively in bioconjugation and peptide synthesis.[5][6][7] Its reactivity stems from the five electron-withdrawing fluorine atoms on the phenyl ring, which make the ester carbonyl carbon highly electrophilic and an excellent leaving group. A key advantage of PFP esters over other activating groups, such as N-hydroxysuccinimide (NHS) esters, is their increased resistance to spontaneous hydrolysis, leading to more efficient and controlled reactions in aqueous environments.[6][8] This stability and high reactivity make PFP esters ideal for coupling carboxylic acids to primary and secondary amines to form stable amide bonds.[8]

Combining these two components creates a molecule designed for a specific purpose: to act as an efficient delivery agent for the 2-morpholinothiazole pharmacophore.

Synthesis and Chemical Logic

Stage 1: Synthesis of 2-Morpholino-1,3-thiazole-5-carboxylic Acid (3)

The construction of the thiazole ring is most effectively achieved via the Hantzsch thiazole synthesis, a classic and reliable method involving the condensation of an α-haloketone equivalent with a thiourea derivative.[9][10]

A plausible and efficient route starts from ethyl 3-ethoxyacrylate, as demonstrated in related syntheses.[11]

Causality and Rationale:

-

Formation of Enaminone (1): The synthesis begins with the reaction of ethyl 3-ethoxyacrylate with morpholine. Morpholine acts as a nucleophile, displacing the ethoxy group to form the more stable enaminone intermediate, ethyl 3-morpholinoacrylate. This step is crucial for directing the subsequent halogenation.

-

α-Bromination (2): The enaminone is then treated with an electrophilic bromine source like N-Bromosuccinimide (NBS). The electron-donating character of the morpholino nitrogen activates the α-carbon, facilitating a selective bromination to yield ethyl 2-bromo-3-morpholinoacrylate.[11]

-

Hantzsch Cyclization: The α-bromo intermediate is the key substrate for the Hantzsch reaction. Condensation with thiourea proceeds via nucleophilic attack of the thiourea sulfur on the carbon bearing the bromine, followed by intramolecular cyclization and dehydration to form the stable 2-aminothiazole ring.[11][12]

-

Ester Hydrolysis (3): The final step in this stage is the saponification of the ethyl ester using a base such as lithium hydroxide (LiOH) to yield the target carboxylic acid precursor 3 .

Stage 2: Activation to Pentafluorophenyl Ester (4)

With the carboxylic acid in hand, the final step is the esterification with pentafluorophenol. This is a standard coupling reaction, typically mediated by a carbodiimide.

Causality and Rationale:

-

Carbodiimide Activation: Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or Dicyclohexylcarbodiimide (DCC) are used to activate the carboxylic acid. They react with the carboxylate to form a highly reactive O-acylisourea intermediate.

-

Nucleophilic Attack: Pentafluorophenol then acts as a nucleophile, attacking the activated carbonyl carbon of the O-acylisourea intermediate. This forms the desired PFP ester and releases a urea byproduct (which is water-soluble in the case of EDC, simplifying purification). The choice of PFP is deliberate; its high reactivity and stability make it superior for subsequent conjugation reactions.[5][7]

Key Applications and Experimental Protocols

The primary function of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate (4) is to serve as a ready-to-use building block for conjugating the 2-morpholinothiazole moiety onto molecules containing primary or secondary amines, such as proteins, peptides, or small molecule linkers.

Protocol: Amine Coupling with a Model Peptide

This protocol describes a general procedure for labeling a peptide containing a lysine residue with the PFP ester reagent 4 .

Materials:

-

Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate (4 )

-

Peptide with an accessible amine (e.g., GGGKGGGK)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[8]

-

Reaction Buffer: 0.1 M sodium phosphate, pH 7.5-8.0

-

N,N-Diisopropylethylamine (DIPEA)

-

Reverse-Phase HPLC system for purification

Procedure:

-

Reagent Preparation: Immediately before use, dissolve the PFP ester 4 in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM). PFP esters are moisture-sensitive, so prolonged storage in solution is not recommended.[8]

-

Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Reaction Initiation: Add a 5- to 10-fold molar excess of the PFP ester stock solution to the stirring peptide solution. Add a small amount of DIPEA (2-3 equivalents relative to the ester) to act as a base, ensuring the amine nucleophile is deprotonated and reactive.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-4 hours, or at 4°C overnight. The progress can be monitored by LC-MS by observing the disappearance of the starting peptide mass and the appearance of a new peak corresponding to the mass of the peptide plus the 2-morpholinothiazole-5-carbonyl moiety (M + 196.03 Da).

-

Purification: Upon completion, purify the reaction mixture using reverse-phase HPLC to separate the labeled peptide from unreacted starting materials and byproducts.

-

Verification: Confirm the identity and purity of the final conjugate by mass spectrometry.

Self-Validation and Causality:

-

Solvent Choice: DMF/DMSO is used to dissolve the hydrophobic PFP ester before adding it to the aqueous buffer, preventing precipitation and ensuring it is available for reaction.[8]

-

pH Control: A slightly basic pH (7.5-8.0) is optimal because it ensures that the target primary amines (e.g., lysine ε-amino group) are in their deprotonated, nucleophilic state, while minimizing hydrolysis of the ester.

-

Molar Excess: Using a molar excess of the PFP ester drives the reaction to completion, maximizing the yield of the desired conjugate.

Potential Biological Significance

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, known for its diverse biological activities.[1][2][10] Derivatives have been investigated as potent inhibitors of various enzyme classes and as anticancer agents.[1][13] Specifically, compounds containing the 2-morpholinothiazole structure have demonstrated significant cytotoxic properties against cancer cell lines.[3][4]

By using Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate , a researcher can readily attach this bioactive fragment to other molecules to create:

-

Targeted Drug Conjugates: Linking the thiazole moiety to a targeting ligand (e.g., an antibody or peptide) to deliver the cytotoxic payload specifically to cancer cells.

-

PROTACs: Incorporating the thiazole as a warhead for a novel E3 ligase or as part of a linker in a Proteolysis Targeting Chimera.

-

Activity-Based Probes: Attaching it to a reporter tag (like a fluorophore or biotin) to study its interaction with biological targets.

The PFP ester functionality provides a reliable and efficient chemical tool to explore the full therapeutic and diagnostic potential of the 2-morpholinothiazole pharmacophore.[14]

Conclusion

Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate is a rationally designed chemical tool that marries a biologically relevant heterocyclic core with a highly efficient chemical handle for bioconjugation. Its synthesis is achievable through robust and well-documented chemical transformations, primarily the Hantzsch thiazole synthesis and carbodiimide-mediated esterification. The resulting activated ester provides researchers with a powerful reagent to conjugate the 2-morpholinothiazole moiety onto various substrates, facilitating the development of novel targeted therapies, chemical probes, and other advanced tools for drug discovery and chemical biology.

References

- BroadPharm. (2022). PEG PFP Ester Reagents.

-

Cai, W.-X., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Applied Sciences. Available at: [Link]

-

El-Gazzar, A. R., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

-

Gomha, S. M., et al. (2022). Synthesis of 2-aminothiazole derivatives: A short review. ResearchGate. Available at: [Link]

-

Kalhor, M., & Zarnegar, Z. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances. Available at: [Link]

-

Kandeel, M. M., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

-

Wikipedia contributors. (2024). Pentafluorophenyl esters. Wikipedia. Available at: [Link]

-

Yamada, H., et al. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. ACS Omega. Available at: [Link]

-

Assiri, M. A., et al. (2023). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Current Organic Chemistry. Available at: [Link]

- BASF SE, Bristol Myers Squibb Co. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S. Patent 7,408,069 B2.

-

Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

-

Knak, S., et al. (2014). Synthesis and Reactivity of 2-Pyrrolidino-, 2-N-Methylpiperazino-, 2-Piperidino-, and 2-Morpholino-1,3,4-thiadiazines. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Mermer, A., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules. Available at: [Link]

-

Reddy, T. J., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC. Available at: [Link]

-

Schmid, F., et al. (2015). Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles. Macromolecular Rapid Communications. Available at: [Link]

-

Shaker, Y. M., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. Available at: [Link]

- Toth, G., et al. (1990). Process for the preparation of morphologically homogeneous forms of thiazole derivatives. U.S. Patent 4,894,459 A.

-

Vasanth, K., et al. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

-

Vedejs, E., & Luchetta, L. M. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews. Available at: [Link]

-

Yakaiah, T., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. Available at: [Link]

-

Zaki, R. M., et al. (2018). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][8][9]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry. Available at: [Link]

-

Semantic Scholar. (n.d.). New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. Available at: [Link]

Sources

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. excli.de [excli.de]

- 3. benthamdirect.com [benthamdirect.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Pentafluorophenol and its derivatives [en.highfine.com]

- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. broadpharm.com [broadpharm.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Pentafluorophenyl Ester-based Polymersomes as Nanosized Drug-Delivery Vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide synthesizes information from analogous structures to propose a robust synthetic pathway and predict its characteristic spectroscopic signature. We will delve into the anticipated Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data. Each section includes a detailed, field-proven experimental protocol and an expert interpretation of the expected spectral features, grounded in established chemical principles. This document serves as a valuable resource for the unambiguous identification and characterization of this and structurally related compounds.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

The journey of a potential drug molecule from conception to clinical application is a meticulous process, with structural verification being a cornerstone of its foundation. Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate combines three key pharmacophores: a thiazole ring, a morpholine moiety, and a pentafluorophenyl ester. Thiazole derivatives are known for a wide range of biological activities. The morpholine group is often incorporated to improve physicochemical properties such as solubility and metabolic stability. The pentafluorophenyl ester serves as a reactive handle for further chemical modifications, such as amide bond formation, making it a valuable intermediate in the synthesis of compound libraries for screening.

An unambiguous understanding of the molecule's structure is paramount, and this is where spectroscopic techniques provide an indispensable toolkit. This guide will provide a detailed roadmap for confirming the successful synthesis and purity of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate.

Proposed Synthesis Pathway

A logical and efficient synthesis of the target compound can be envisioned in a two-step process, starting from commercially available starting materials. This proposed pathway is based on well-established synthetic methodologies for thiazole synthesis and esterification.

Caption: Proposed synthetic route for Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate.

The synthesis commences with the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole core. The resulting ethyl ester is then saponified to the corresponding carboxylic acid. Finally, the carboxylic acid is activated and esterified with pentafluorophenol, likely using a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) to yield the target molecule. Pentafluorophenyl esters are known to be less susceptible to spontaneous hydrolysis compared to other active esters, making them robust intermediates.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Data

The proton NMR spectrum will be key in identifying the morpholine and thiazole protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.10 | s | 1H | H-4 (thiazole) | The proton on the C4 of the thiazole ring is expected to be a singlet and shifted downfield due to the electron-withdrawing effect of the adjacent ester group. |

| ~3.80 | t, J ≈ 4.8 Hz | 4H | -CH₂-O- (morpholine) | The methylene protons adjacent to the oxygen atom in the morpholine ring are deshielded and appear as a triplet.[2][3] |

| ~3.60 | t, J ≈ 4.8 Hz | 4H | -CH₂-N- (morpholine) | The methylene protons adjacent to the nitrogen atom are slightly more shielded than those next to the oxygen and also appear as a triplet.[2][3] |

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide complementary information, confirming the carbon skeleton of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170 | C=O (ester) | The carbonyl carbon of the ester is expected in this downfield region.[2] |

| ~165 | C-2 (thiazole, C-N) | The carbon of the thiazole ring attached to the morpholine nitrogen will be significantly downfield. |

| ~145-135 (m) | C-F (pentafluorophenyl) | The carbons directly attached to fluorine will appear as complex multiplets due to C-F coupling.[4] |

| ~140 | C-4 (thiazole) | The protonated carbon of the thiazole ring. |

| ~120 | C-5 (thiazole) | The carbon bearing the ester group. |

| ~66 | -CH₂-O- (morpholine) | The carbons adjacent to the oxygen in the morpholine ring.[2][5] |

| ~48 | -CH₂-N- (morpholine) | The carbons adjacent to the nitrogen in the morpholine ring.[2][5] |

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is crucial for confirming the presence and integrity of the pentafluorophenyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ -153 | m | 2F | ortho-F | The fluorine atoms ortho to the ester linkage are expected in this region. |

| ~ -163 | t, J ≈ 20 Hz | 1F | para-F | The para fluorine typically appears as a triplet due to coupling with the two meta fluorines. |

| ~ -167 | m | 2F | meta-F | The meta fluorine atoms are expected in this region. |

Experimental Protocol for NMR Spectroscopy

Caption: Predicted major fragmentation pathways in the mass spectrum.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

-

Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight and fragmentation pattern.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Predicted UV-Vis Absorption

Thiazole derivatives typically exhibit UV absorption bands in the range of 250-350 nm. [6][7][8][9]The exact position of the absorption maximum (λ_max) will depend on the solvent and the substitution pattern of the thiazole ring. For Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate, an absorption maximum is predicted around 280-320 nm.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).

-

Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max).

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the synthesis, identification, and characterization of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate. By combining the predictive power of analyzing analogous structures with established experimental protocols, researchers and drug development professionals can confidently verify the structure and purity of this and related novel compounds, paving the way for further investigation into their biological activities. The synergistic use of NMR, IR, MS, and UV-Vis spectroscopy, as detailed herein, represents a cornerstone of modern chemical and pharmaceutical research.

References

-

Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

-

Wikipedia contributors. (2023, October 23). Pentafluorophenyl esters. In Wikipedia, The Free Encyclopedia. Retrieved January 27, 2026, from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). UV/Vis absorption spectra of thiazoles 1-4 with MB. [Link]

-

ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. [Link]

-

National Center for Biotechnology Information. (n.d.). New Frontiers and Developing Applications in 19F NMR. [Link]

-

PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]

-

ResearchGate. (2025). Synthesis and Biological Activities of 2-Amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. [Link]

-

ResearchGate. (2025). Fragmentation and Rearrangement Processes in the Mass Spectra of Perhalogenoaromatic Compounds. Part IX. Pentafluorophenol and Pentafluorothiophenol Derivatives of Group IV. [Link]

- Google Patents. (n.d.).

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

ResearchGate. (2025). 1H and13C NMR spectra ofN-substituted morpholines. [Link]

-

ResearchGate. (n.d.). The UV-vis spectra of the synthesized molecules recorded in different solvents. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Reddit. (2013). 13C NMR of pentafluorophenyl group. [Link]

-

RSC Publishing. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

-

ResearchGate. (n.d.). UV/Vis absorption spectroscopic titration of thiazole 2 with B(C6F5)3. [Link]

-

National Center for Biotechnology Information. (n.d.). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. [Link]

-

ResearchGate. (n.d.). 19 F NMR (top, 178 K, inset at 173 K, 9.4T ) and 1 H NMR (bottom, 178 K) spectra of 1 treated with ca. 0.33 equiv of py-d 5. [Link]

-

ResearchGate. (2025). Thiazoles: iii. Infrared spectra of methylthiazoles. [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

National Center for Biotechnology Information. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. [Link]

-

PubMed. (1987). Drugs derived from thiazole and imidazole or with nitrogen-carbon-sulphur or tertiary amino groups. Prediction of secondary antithyroid activity by UV/visible spectroscopy. [Link]

-

Digital Repository. (2017). Article - Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. [Link]

-

YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. [Link]

-

Oriental Journal of Chemistry. (n.d.). Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-T[2][10][11]hiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. [Link]

Sources

- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. Morpholine(110-91-8) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the fate of a potential drug candidate is its solubility. Poor solubility can lead to a cascade of issues, including low bioavailability, erratic dosing, and formulation difficulties, ultimately resulting in the failure of an otherwise potent compound. This guide provides a comprehensive overview of the solubility characteristics of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate, a novel compound with potential therapeutic applications. We will delve into the theoretical underpinnings of its solubility based on its molecular structure and provide a detailed, field-proven experimental protocol for its accurate determination. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's behavior in various solvent systems.

Molecular Structure and Predicted Solubility Profile

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like," which relates the polarity of the solute to that of the solvent.[1][2][3] Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate possesses a unique combination of functional groups that contribute to its overall polarity and, consequently, its solubility profile.

-

Pentafluorophenyl (PFP) Ester: The PFP ester is a highly reactive functional group known for its use in bioconjugation and peptide synthesis.[4][5] The five electron-withdrawing fluorine atoms make the phenyl ring electron-deficient, contributing to the compound's reactivity.[6][7] PFP esters are known to be less susceptible to hydrolysis compared to other active esters, but they are moisture-sensitive.[5][8] From a solubility perspective, the large, hydrophobic fluorinated ring system is expected to decrease aqueous solubility. These esters typically require dissolution in a minimal amount of an organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being introduced to an aqueous environment.[8]

-

2-morpholino-1,3-thiazole Core: The thiazole ring is a five-membered heterocyclic moiety containing both sulfur and nitrogen, contributing to the molecule's polarity.[9] The attached morpholino group, a saturated heterocycle containing both an ether linkage and a tertiary amine, is a polar functional group that can act as a hydrogen bond acceptor. This part of the molecule is expected to enhance solubility in polar solvents. Thiazole derivatives themselves are a broad class of compounds with varied biological activities and solubility profiles depending on their substituents.[10][11][12][13][14][15][16]

Overall Prediction: Based on its hybrid structure, Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate is predicted to be poorly soluble in water and non-polar solvents like hexane. It is expected to exhibit moderate to good solubility in polar aprotic solvents such as DMSO, DMF, and acetonitrile, and potentially in some polar protic solvents like ethanol, although the large hydrophobic PFP group may limit solubility in the latter.

Quantitative Solubility Data

The following table summarizes the predicted and hypothetical experimental solubility of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate in a range of common laboratory solvents at ambient temperature.

| Solvent | Solvent Type | Predicted Solubility | Hypothetical Experimental Value (mg/mL) |

| Water | Polar Protic | Poor | < 0.1 |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Aqueous Buffer | Poor | < 0.1 |

| Hexane | Non-polar | Poor | < 0.1 |

| Toluene | Non-polar | Poor to Moderate | 1-5 |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | 5-10 |

| Acetone | Polar Aprotic | Moderate to Good | 10-20 |

| Acetonitrile (ACN) | Polar Aprotic | Good | > 20 |

| Ethanol | Polar Protic | Moderate | 5-10 |

| Dimethylformamide (DMF) | Polar Aprotic | Very Good | > 50 |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Very Good | > 50 |

Experimental Protocol for Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[17][18] It involves saturating a solvent with the compound and then measuring the concentration of the dissolved substance.

Diagram of the Shake-Flask Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate to a series of clear glass vials. An excess is visually confirmed by the presence of undissolved solid.

-

Carefully add a precise volume of each test solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or agitator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[17] The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration plateaus.[18]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved particles, centrifuge the vials at a high speed or filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE).[19] Care must be taken to avoid clogging the filter and to ensure the filter material does not adsorb the compound.

-

-

Quantification:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[20][21] A calibration curve with known concentrations of the compound must be prepared to ensure accurate quantification.

-

Alternative High-Throughput Method: Nephelometry

For early-stage drug discovery where a rapid assessment of solubility is required, nephelometry offers a high-throughput alternative to the shake-flask method.[22][23][24] This technique measures the turbidity or cloudiness of a solution caused by the precipitation of an insoluble compound.[25]

Diagram of the Nephelometry Workflow

Caption: Workflow for kinetic solubility assessment using nephelometry.

This method provides a kinetic solubility value, which is often sufficient for ranking compounds in large libraries.[26][27] The point at which the solution becomes turbid indicates the solubility limit under the specific experimental conditions.

Conclusion and Future Directions

The solubility of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate is a critical parameter that will influence its development as a potential therapeutic agent. Based on its chemical structure, it is predicted to have poor aqueous solubility but good solubility in polar aprotic solvents like DMSO and DMF. The detailed shake-flask protocol provided in this guide offers a robust method for obtaining accurate thermodynamic solubility data, which is essential for formulation development and preclinical studies. For higher throughput needs, nephelometry presents a viable option for rapid kinetic solubility screening. Further studies should focus on the pH-dependent solubility profile of this compound, as ionizable groups can significantly impact solubility in biological fluids. Understanding and overcoming solubility challenges will be paramount to unlocking the full therapeutic potential of this promising molecule.

References

- Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (n.d.).

- Polarity and Solubility of Organic Compounds.

-

Li, H., Hou, Y., Liu, C., Lai, Z., Ning, L., Szostak, R., Szostak, M., & An, J. (2020). Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI 2 and D 2 O as a Deuterium Source. Organic Chemistry Portal. [Link]

-

3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources. [Link]

-

Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Solubility Determination of Chemicals by Nephelometry.

- Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors.

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. (2024-12-09). [Link]

-

Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. BioAssay Systems. [Link]

-

What is Nephelometry: Meaning & Examples. BMG Labtech. [Link]

-

Pentafluorophenyl esters. Grokipedia. [Link]

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Synthesis of Thiazolyl-N-phenylmorpholine Deriv

-

Solubility and Factors Affecting Solubility. Chemistry LibreTexts. (2023-01-29). [Link]

-

solubility experimental methods.pptx. Slideshare. [Link]

-

Pentafluorophenyl esters. Wikipedia. [Link]

-

Aqueous solubility (nephelometry, PBS, pH 7.4) - US. Eurofins Discovery. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. (2018-08-31). [Link]

- (PDF) Thiazole derivatives: prospectives and biological applications.

-

Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023-04-06). [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. (2019-05-04). [Link]

-

Solubility of Organic Compounds. (2023-08-31). [Link]

-

N-(5-Morpholino-2-arylimidazo[2,1-b][1][6][8]thiadiazol-6- yl)carboxamides as Potential Fer/FerT Kinase Inhibitors. Homology Model. Biointerface Research in Applied Chemistry. (2021-03-22).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. (2012-04-27). [Link]

-

Reaction of 2-R 5-Oxo 5-H 6- Ethylcarboxylate 7-Phenyl-[1][6][8]Thiadiazolo-[3,2-A]Pyrimidine with Morpholin and their Properties. Oriental Journal of Chemistry.

-

High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. PubMed. [Link]

- Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. PMC - PubMed Central.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.

- Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant P

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 6. Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O as a Deuterium Source [organic-chemistry.org]

- 7. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 8. broadpharm.com [broadpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. jpionline.org [jpionline.org]

- 14. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 20. solubility experimental methods.pptx [slideshare.net]

- 21. enamine.net [enamine.net]

- 22. bmglabtech.com [bmglabtech.com]

- 23. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 24. bmglabtech.com [bmglabtech.com]

- 25. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 26. enamine.net [enamine.net]

- 27. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Cell-Based Assay Protocols for Thiazole Carboxylate Compounds

Introduction: The Therapeutic Promise of Thiazole Carboxylates

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Molecules incorporating this five-membered heterocycle exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant effects.[1][3] Thiazole carboxylate derivatives, in particular, have emerged as a versatile class of small molecules capable of modulating key cellular signaling pathways.[4] Their therapeutic potential lies in their ability to interact with specific biological targets, thereby correcting dysregulated cellular processes implicated in various diseases.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the biological activity of novel thiazole carboxylate compounds. We move beyond a simple recitation of steps to explain the scientific rationale behind the experimental design, ensuring that each protocol serves as a self-validating system. The protocols detailed herein will focus on two critical and frequently modulated pathways: the inhibition of the pro-inflammatory NF-κB signaling cascade and the activation of the cytoprotective Keap1-Nrf2 antioxidant response pathway.

Foundational Assays: Assessing Cell Viability and Cytotoxicity

Before delving into mechanistic studies, it is imperative to determine the effect of the thiazole carboxylate compounds on cell viability. These foundational assays are crucial for identifying the appropriate concentration range for subsequent experiments and for distinguishing between a compound's specific biological activity and its general cytotoxic effects.[5] An ideal therapeutic candidate will modulate its target pathway at concentrations that are non-toxic to the cells.

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6]

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.[7] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the thiazole carboxylate compound, typically in DMSO.[8][9] Perform serial dilutions in culture medium to achieve the desired final concentrations. It is advisable to keep the final DMSO concentration below 0.5% to avoid solvent-induced toxicity.

-

Cell Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated controls.

-

Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).[10]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[7][11]

-

Solubilization: Carefully aspirate the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[6][9] Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7][11] A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: Resazurin Assay for Cell Viability

The resazurin assay is a fluorescent method for monitoring cell viability. Metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin.[12]

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Follow steps 1-4 as described in the MTT assay protocol.

-

Resazurin Addition: Add 20 µL of resazurin solution to each well (to a final concentration of 0.15 mg/mL).[13]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[13] The optimal incubation time may vary depending on the cell type and density.

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[12][13]

| Assay Parameter | MTT Assay | Resazurin Assay |

| Principle | Colorimetric (Formazan formation) | Fluorometric (Resorufin formation) |

| Detection | Absorbance at 570 nm | Fluorescence (Ex: 560 nm, Em: 590 nm) |

| Endpoint | Terminal | Can be non-terminal with shorter incubations |

| Advantages | Well-established, cost-effective | Higher sensitivity, simpler workflow |

| Considerations | Requires a solubilization step | Potential for compound interference with fluorescence |

Workflow for Assessing Thiazole Carboxylate Compounds

Caption: General experimental workflow for characterizing thiazole carboxylate compounds.

Mechanistic Assay 1: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[14] In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.[14] Many anti-inflammatory compounds function by inhibiting this pathway.

NF-κB Signaling Pathway and Point of Inhibition

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition by thiazole carboxylates.

Protocol 3: NF-κB Luciferase Reporter Gene Assay

This assay utilizes a cell line engineered to express a luciferase reporter gene under the control of NF-κB response elements.[15][16] Inhibition of the NF-κB pathway results in a decrease in luciferase expression, which can be quantified by measuring luminescence.

Step-by-Step Methodology:

-

Cell Line: Use a suitable cell line, such as HEK293, stably transfected with an NF-κB-luciferase reporter construct.[15][17]

-

Cell Seeding: Plate the reporter cells in a white, clear-bottom 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.

-

Compound Pre-treatment: Remove the culture medium and add medium containing your thiazole carboxylate compounds at the desired concentrations (determined from the viability assays). Include a known NF-κB inhibitor (e.g., BAY 11-7082) as a positive control and a vehicle (DMSO) control. Incubate for 1-2 hours.

-

Stimulation: To activate the NF-κB pathway, add TNF-α to each well to a final concentration of 5-20 ng/mL.[18][19][20] Do not add TNF-α to the negative control wells.

-

Incubation: Incubate the plate for 6-24 hours at 37°C.[15]

-

Cell Lysis and Luciferase Assay: Remove the medium. Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.[16] Measure luminescence with a plate-reading luminometer.

Mechanistic Assay 2: Keap1-Nrf2 Pathway Activation

The Keap1-Nrf2 pathway is the primary regulator of the cellular antioxidant response.[21][22] Under basal conditions, the transcription factor Nrf2 is targeted for degradation by Keap1.[23] Activators of this pathway, often electrophilic small molecules, disrupt the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes.[24][25]

Keap1-Nrf2 Signaling Pathway and Point of Activation

Caption: The Keap1-Nrf2 pathway and its activation by small molecules.

Protocol 4: ARE Luciferase Reporter Gene Assay

This assay employs a cell line, such as HepG2, containing a luciferase reporter gene driven by an ARE promoter.[24] Activation of the Nrf2 pathway will increase luciferase expression, leading to a quantifiable luminescent signal.

Step-by-Step Methodology:

-

Cell Line: Utilize a cell line like the ARE Luciferase Reporter HepG2 Cell Line.[24]

-

Cell Seeding: Plate the cells in a white, clear-bottom 96-well plate and incubate overnight.

-

Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of your thiazole carboxylate compounds. Include a known Nrf2 activator, such as sulforaphane, as a positive control, and a vehicle (DMSO) control.[26][27]

-

Incubation: Incubate the cells with the compounds for 16-24 hours at 37°C.[26]

-

Cell Lysis and Luciferase Assay: Measure luciferase activity as described in Protocol 3, step 6.

Data Analysis and Interpretation

For each assay, the raw data (absorbance, fluorescence, or luminescence) should be normalized. For viability assays, express the results as a percentage of the vehicle-treated control. For reporter assays, data can be expressed as fold induction over the unstimulated or vehicle-treated control.

-

IC₅₀ (Half-maximal Inhibitory Concentration): For the NF-κB inhibition assay, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve. The IC₅₀ is the concentration of the compound that produces 50% inhibition.[5][28][29] A lower IC₅₀ value indicates greater potency.[29]

-

EC₅₀ (Half-maximal Effective Concentration): For the Keap1-Nrf2 activation assay, plot the fold induction against the logarithm of the compound concentration. The EC₅₀ is the concentration that produces 50% of the maximal response.[30]

A crucial aspect of analysis is to compare the mechanistic IC₅₀ or EC₅₀ with the IC₅₀ for cytotoxicity. A compound is considered a promising "hit" if it shows potent activity in the mechanistic assay at concentrations well below those that cause significant cell death.

References

-

Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLoS One. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

-

MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc.. Available at: [Link]

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

-

Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. Planta Med. Available at: [Link]

-

Activation of the Nrf2 Pathway by Sulforaphane Improves Hypoglycaemia-Induced Cognitive Impairment in a Rodent Model of Type 1 Diabetes. Antioxidants (Basel). Available at: [Link]

-

In vitro benchmarking of NF-κB inhibitors. Sci Rep. Available at: [Link]

-

Restoration of NF-κB Activation by Tumor Necrosis Factor Alpha Receptor Complex-Targeted MEKK3 in Receptor-Interacting Protein-Deficient Cells. Mol Cell Biol. Available at: [Link]

-

Resazurin Assay Protocol. Creative Bioarray. Available at: [Link]

-

Human NF-κB Reporter Assay System. Indigo Biosciences. Available at: [Link]

-

(A) TNF-α-dependent activation of a NF-κB reporter gene in HEK293 cells... ResearchGate. Available at: [Link]

-

Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation. J Med Chem. Available at: [Link]

-

Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice. J Neuroinflammation. Available at: [Link]

-

Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog. Available at: [Link]

-

Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. ACS Omega. Available at: [Link]

-

NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. J Vis Exp. Available at: [Link]

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE Technologies. Available at: [Link]

-

(PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. Available at: [Link]

-

Sulforaphane regulates AngII-induced podocyte oxidative stress injury through the Nrf2-Keap1/ho-1/ROS pathway. Mol Med Rep. Available at: [Link]

-

Inhibitory effects of flavonoids on TNF-α-induced IL-8 gene expression in HEK 293 cells. BMB Rep. Available at: [Link]

-

NF-κB luciferase reporter gene assays. Bio-protocol. Available at: [Link]

-

ARE Luciferase Reporter HepG2 Cell Line (Nrf2 Antioxidant Pathway). BPS Bioscience. Available at: [Link]

-

Evaluation of antioxidant activation by potential nuclear factor (erythroid-derived 2)-like 2 (Nrf2)/Keap1 complex inhibitors. Trop J Pharm Res. Available at: [Link]

-

Tumor Necrosis Factor Alpha Induction of NF-κB Requires the Novel Coactivator SIMPL. Mol Cell Biol. Available at: [Link]

-

The activation of the Nrf2/ARE pathway in HepG2 hepatoma cells by phytochemicals and subsequent modulation of phase II and antioxidant enzyme expression. ResearchGate. Available at: [Link]

-

HEK293 Cell Line - NF-κB Reporter (Luc). BPS Bioscience. Available at: [Link]

-

(PDF) Sulforaphane is a Nrf2-independent inhibitor of mitochondrial fission. ResearchGate. Available at: [Link]

-

Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Available at: [Link]

-

RESAZURIN VIABILITY ASSAY. Labbox. Available at: [Link]

-

Summary of IC 50 NF-kb inhibitory values and calculated molecular descriptors for ibuprofen, pelubiprofen, and the SCIDs. ResearchGate. Available at: [Link]

-

Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway. Methods Mol Biol. Available at: [Link]

-

RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC ) OF CANCER CELLS. p-care. Available at: [Link]

-

IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Promega Connections. Available at: [Link]

-

Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. Anticancer Agents Med Chem. Available at: [Link]

-

Antioxidant Pathway. Signosis. Available at: [Link]

-

How Does Sulforaphane Specifically Activate the Nrf2 Pathway?. Learn. Available at: [Link]

-

Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development. Oxid Med Cell Longev. Available at: [Link]

-

Sustained TNF-α stimulation leads to transcriptional memory that greatly enhances signal sensitivity and robustness. eLife. Available at: [Link]

-

INVESTIGATION INTO THE ENHANCED ACTIVATION OF THE ARE AND THE CORRELATIONS BETWEEN NRF2 AND OTHER CYTOPROTECTIVE PATHWAYS SUCH A. Liberty University. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 3. researchgate.net [researchgate.net]

- 4. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]

- 6. clyte.tech [clyte.tech]

- 7. chondrex.com [chondrex.com]

- 8. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives [mdpi.com]

- 10. p-care.eu [p-care.eu]

- 11. atcc.org [atcc.org]

- 12. labbox.es [labbox.es]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. bpsbioscience.com [bpsbioscience.com]

- 18. Restoration of NF-κB Activation by Tumor Necrosis Factor Alpha Receptor Complex-Targeted MEKK3 in Receptor-Interacting Protein-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. bmbreports.org [bmbreports.org]

- 21. Sulforaphane regulates AngII-induced podocyte oxidative stress injury through the Nrf2-Keap1/ho-1/ROS pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 22. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 23. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. signosisinc.com [signosisinc.com]

- 26. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. clyte.tech [clyte.tech]

- 29. promegaconnections.com [promegaconnections.com]

- 30. Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate as a Versatile Reagent in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide on the application of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate as a strategic building block in medicinal chemistry. This reagent uniquely combines three critical moieties: the pentafluorophenyl (PFP) ester for highly efficient amide coupling, the 1,3-thiazole ring, a privileged scaffold in numerous therapeutic agents[1][2][3][4][5][6][7], and the morpholine group, a well-regarded substituent for enhancing physicochemical and pharmacokinetic properties.[8][9][10] We will explore the underlying chemical principles, provide detailed protocols for its use in generating amide libraries, and discuss its application in constructing focused compound collections for hit-to-lead campaigns and structure-activity relationship (SAR) studies.

Introduction and Scientific Rationale

The convergence of combinatorial chemistry and high-throughput screening has amplified the need for robust and efficient synthetic methodologies to generate diverse molecular libraries. The title compound, Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate, is not envisioned as a final drug entity but rather as a high-value, activated intermediate for drug discovery programs. Its utility stems from the strategic integration of its three core components:

-

The 1,3-Thiazole Core: The thiazole ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs such as the anti-cancer agent Dasatinib.[1][3] This heterocycle is known to engage in a wide range of biological interactions and serves as a versatile scaffold for developing inhibitors for various targets, including kinases, polymerases, and other enzymes.[1][3][11][12]

-

The Morpholine Moiety: The inclusion of a morpholine ring is a common strategy in drug design to improve a compound's pharmacological profile.[8] Its basic nitrogen can be protonated at physiological pH, enhancing aqueous solubility. Furthermore, the morpholine group can improve metabolic stability, reduce pKa, and provide favorable interactions with biological targets through hydrogen bonding.[9][10]

-

The Pentafluorophenyl (PFP) Ester: PFP esters are highly efficient acylating agents used extensively in peptide synthesis and bioconjugation.[13][14][15] They offer significant advantages over other activated esters, such as N-hydroxysuccinimide (NHS) esters, due to their high reactivity and reduced susceptibility to spontaneous hydrolysis.[14][16] This allows for rapid and clean amide bond formation under mild conditions, making them ideal for parallel synthesis and library generation.[17]

The combination of these three elements in a single reagent provides a powerful tool for medicinal chemists to rapidly synthesize libraries of 2-morpholino-1,3-thiazole-5-carboxamides, enabling the exploration of chemical space around a highly promising core scaffold.

Synthetic Strategy and Workflow

The primary application of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate is as a precursor for the synthesis of diverse amide libraries. The general workflow involves a two-step process: the synthesis of the parent carboxylic acid, followed by its activation to the PFP ester, which is then used in subsequent coupling reactions.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Application and synthesis of thiazole ring in clinically approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Thiazole - Wikipedia [en.wikipedia.org]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US6562944B1 - Amide library formation using a âby-product-freeâ activation/coupling sequence - Google Patents [patents.google.com]

- 14. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 15. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pentafluorophenol and its derivatives [en.highfine.com]

- 17. pubs.acs.org [pubs.acs.org]

Quantitative Analysis of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate: Robust Chromatographic Methods and Validation Protocols

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the quantitative analysis of Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate, a molecule featuring a thiazole core, a morpholine moiety, and a reactive pentafluorophenyl (PFP) ester. The accurate quantification of this compound is critical for reaction monitoring, purity assessment, and pharmacokinetic studies. We present two primary analytical methods: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method suitable for trace-level detection in complex biological matrices. Detailed, step-by-step protocols for method implementation, sample preparation, and validation in accordance with International Council for Harmonisation (ICH) guidelines are provided.

Introduction and Analytical Rationale

Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate is a multifunctional molecule whose thiazole core is a common scaffold in pharmaceutical agents. The presence of a basic morpholine group and a highly reactive PFP ester presents unique challenges and opportunities for its analytical determination. The PFP ester, while being an excellent leaving group for synthetic reactions, is susceptible to hydrolysis, particularly under basic conditions.[1][2] Therefore, analytical methods must be developed to ensure the stability of the analyte throughout the sample preparation and analysis workflow.

The primary goals for the analytical methods are:

-

Accuracy and Precision: To ensure reliable data for decision-making in drug development.

-

Specificity: To differentiate the analyte from impurities, degradants, or endogenous matrix components.

-

Sensitivity: To enable quantification at relevant concentration levels.

-